molecular formula C22H27FN4O2 B126786 Sunitinib-d4 CAS No. 1126721-79-6

Sunitinib-d4

货号 B126786
CAS 编号: 1126721-79-6
分子量: 402.5 g/mol
InChI 键: WINHZLLDWRZWRT-IMVYMHHKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sunitinib, also known as SU011248, is an oral small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). It was developed to overcome the limitations of earlier tyrosine kinase inhibitors like SU6668 and SU5416, which had poor pharmacologic properties and limited efficacy. Sunitinib exhibits high bioavailability and nanomolar-range potency against its targets, which also include KIT, FLT3, CSF-1, and RET. These kinases are implicated in various malignancies such as small-cell lung cancer, gastrointestinal stromal tumors (GISTs), breast cancer, and others. Sunitinib has demonstrated significant antitumor activity in preclinical studies and has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and imatinib-refractory GISTs .

Synthesis Analysis

Sunitinib was rationally designed to improve upon the pharmacokinetic properties of its predecessors. Its development involved the identification of key RTKs involved in angiogenesis and tumor growth, followed by the optimization of the compound to inhibit these targets effectively. The synthesis of sunitinib was likely guided by structure-activity relationship studies to enhance its bioavailability and potency .

Molecular Structure Analysis

The molecular structure of sunitinib allows it to inhibit multiple RTKs effectively. It is an oxindole derivative that binds to the ATP-binding sites of these kinases, thereby inhibiting their catalytic activity. The multitargeted approach of sunitinib is crucial for its efficacy, as it can simultaneously block several pathways involved in tumor growth and angiogenesis .

Chemical Reactions Analysis

Sunitinib interacts with the ATP-binding cleft of RTKs, competing with ATP and preventing the transfer of the phosphate group to the substrate, which is a key step in signal transduction. By inhibiting these kinases, sunitinib disrupts the signaling pathways that promote tumor angiogenesis, growth, and survival .

Physical and Chemical Properties Analysis

Sunitinib is a small molecule with properties that allow for oral administration and good systemic bioavailability. It is a multitargeted inhibitor, which means it has a broad spectrum of activity against various kinases. The physical and chemical properties of sunitinib contribute to its ability to penetrate tissues and reach tumor sites effectively. Its pharmacokinetic profile is characterized by a relatively long half-life, which supports once-daily dosing .

Relevant Case Studies

Several clinical studies have demonstrated the efficacy of sunitinib in various cancer types. In metastatic renal cell carcinoma and GISTs, sunitinib has shown definitive efficacy, leading to its regulatory approval for these indications. Phase II studies have also shown activity in neuroendocrine, colon, and breast cancers. Notably, sunitinib has been effective in heavily pretreated metastatic breast cancer patients, including those with triple-negative tumors and those previously treated with trastuzumab . Additionally, sunitinib has been shown to induce apoptosis and inhibit the growth of medulloblastoma tumor cells by targeting STAT3 and AKT signaling pathways . It also has immunomodulatory effects, reducing immunosuppressive cells in the tumor microenvironment .

科学研究应用

多靶点酪氨酸激酶抑制

舒尼替尼,也被称为SU11248,以其抑制多种酪氨酸激酶的能力而闻名,对各种生长因子途径起着至关重要的作用。这种口服、低分子量的酪氨酸激酶抑制剂靶向血小板源性生长因子受体(PDGF-Rs)、血管内皮生长因子受体(VEGFRs)、c-KIT、FLT3和RET。抑制这些途径至关重要,因为它导致肿瘤血管化减少,并在癌细胞中触发凋亡,最终导致肿瘤萎缩。舒尼替尼的有效性在各种体外和体内研究中得到观察,特别是在其对不同形式的甲状腺癌的作用方面,突出了其在分化型甲状腺癌中的治疗潜力以及其对间叶型甲状腺癌细胞的显著活性。然而,强调了需要进一步的III期研究来验证其在侵袭性甲状腺癌中的疗效,指出了未来研究的一个领域(Ferrari et al., 2019)

临床前疗效和转化医学

对舒尼替尼的临床前数据进行全面审查反映出其对血管生成途径(VEGFR、PDGFR)和直接促癌途径(干细胞因子受体、FLT-3)的强大抑制活性。这一审查不仅巩固了舒尼替尼的治疗潜力,还强调了理解癌症进展中涉及的多条途径的重要性。它强调了舒尼替尼从实验室到床边的转化之旅,并强调了有必要解决这些途径在特定恶性肿瘤中的作用(Christensen, 2007)

性别差异反应和精准医学

讨论了在舒尼替尼的临床前和临床研究中将性别作为共变量的重要性,强调了药代动力学、药物相互作用和治疗结果可能存在的性别差异。这一方面要求更深入地整合临床前、临床和转化研究,考虑特定性别差异的终点,并在多药治疗情况和生物等效性研究中更加关注这些差异。这种方法不仅确保了对舒尼替尼药理特性的全面了解,还促进了一种新的科学文化,鼓励科学家和制药行业在其研究项目中强调性别差异(Segarra et al., 2017)

临床设置中的治疗药物监测

关于舒尼替尼及其主要代谢物N-去乙基舒尼替尼的治疗药物监测(TDM)的必要性的审查揭示了患者体内暴露的变异性以及由此导致的疗效和毒性之间的变异性。它强调了在胃肠间质瘤和转移性肾透明细胞癌中浓度-疗效和浓度-毒性关系的重要性。这一审查强调了在成年患者中进行适当和稳健的TDM的必要性,旨在实现最佳治疗反应,同时预防毒性,从而为这些恶性肿瘤的精准医学治疗方法做出贡献(Demlova et al., 2020)

安全和危害

Sunitinib may cause damage to fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment, avoid contact with skin and eyes, avoid dust formation, and not to breathe dust, vapor, mist, or gas .

属性

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-IMVYMHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CC)CC)NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sunitinib-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sunitinib-d4
Reactant of Route 2
Reactant of Route 2
Sunitinib-d4
Reactant of Route 3
Reactant of Route 3
Sunitinib-d4
Reactant of Route 4
Reactant of Route 4
Sunitinib-d4
Reactant of Route 5
Reactant of Route 5
Sunitinib-d4
Reactant of Route 6
Reactant of Route 6
Sunitinib-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。